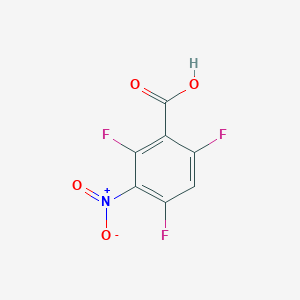

3-Nitro-2,4,6-trifluorobenzoic acid

Description

BenchChem offers high-quality 3-Nitro-2,4,6-trifluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-2,4,6-trifluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trifluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO4/c8-2-1-3(9)6(11(14)15)5(10)4(2)7(12)13/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWVEBDJAYWCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)[N+](=O)[O-])F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Incorporation of Fluorinated Benzoic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

Abstract

The substitution of hydrogen with fluorine in benzoic acid derivatives represents a cornerstone of modern medicinal chemistry. This strategic modification provides a powerful toolkit for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced potency, improved metabolic stability, and better bioavailability. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the multifaceted role of fluorinated benzoic acid derivatives. We will delve into the fundamental principles governing the impact of fluorination, examine key synthetic methodologies, and present case studies that illustrate the successful application of these versatile building blocks in drug discovery and development.

The Unique Influence of Fluorine in Drug Design

Fluorine's prominent role in medicinal chemistry stems from its unique combination of properties. It is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen.[1][2] This allows for the isosteric replacement of a C-H bond with a C-F bond, which is significantly stronger and more polarized.[1][2][3] The strategic incorporation of fluorine into a benzoic acid scaffold can profoundly influence a molecule's behavior in a biological system in several key ways:

-

Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[1][4][5] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][4][5]

-

Modulation of Acidity (pKa): The strong electron-withdrawing inductive effect of fluorine can significantly increase the acidity of the carboxylic acid group.[6][7][8][9] This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its target.[2][6]

-

Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[1][4][10] However, the effect is nuanced and depends on the overall molecular context.[11] Careful consideration of the fluorination pattern is necessary to achieve the desired balance between lipophilicity and aqueous solubility.[4][11]

-

Binding Affinity and Selectivity: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance the binding affinity of a ligand to its protein target.[1][4] Furthermore, the conformational effects of fluorine substitution can pre-organize a molecule into a bioactive conformation, leading to improved potency and selectivity.[4]

-

Bioisosteric Replacement: Fluorinated groups can serve as bioisosteres for other functional groups.[12][13][14] For example, a trifluoromethyl group can mimic a methyl group in terms of size, while its electronic properties are vastly different.[3] This allows for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.[12][13]

Physicochemical Properties: A Quantitative Look

The position and number of fluorine substituents on the benzoic acid ring have a predictable, yet powerful, impact on its acidity. This is elegantly demonstrated by comparing the pKa values of different fluorinated benzoic acid isomers.

| Compound | pKa (at 25°C) | Relative Acidity |

| Benzoic Acid | 4.20 | Weakest |

| 4-Fluorobenzoic Acid | 4.14 | |

| 3-Fluorobenzoic Acid | 3.86 | |

| 2-Fluorobenzoic Acid | 3.27 | Strongest |

| 2,6-Difluorobenzoic Acid | - | Stronger |

Data compiled from multiple sources.[6][7]

The enhanced acidity of 2-fluorobenzoic acid is a classic example of the "ortho effect," where the through-space inductive effect of the ortho-fluorine atom stabilizes the carboxylate anion.[7] This effect is further amplified in 2,6-difluorobenzoic acid. In contrast, the effect is less pronounced for the meta and para isomers due to the greater distance from the carboxylic acid group.[7]

Synthetic Strategies for Fluorinated Benzoic Acids

The synthesis of fluorinated benzoic acid derivatives can be broadly categorized into two main approaches: fluorination of a pre-existing benzoic acid scaffold or synthesis from a fluorinated precursor.

Synthesis from Fluorinated Precursors

A common and often more straightforward approach is to start with a commercially available fluorinated aromatic compound and introduce the carboxylic acid functionality.

Example Protocol: Synthesis of 3,5-bis(trifluoromethyl)benzoic acid

This protocol describes the synthesis via a Grignard reaction, a powerful method for C-C bond formation.[15]

Step 1: Grignard Reagent Formation

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Dissolve 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) and add it to the addition funnel.

-

Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

-

Cool the Grignard reagent solution in an ice bath.

-

Introduce dry carbon dioxide gas (from a cylinder or dry ice) into the solution with vigorous stirring. The reaction is exothermic.

-

Continue the addition of carbon dioxide until the exothermic reaction ceases.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Isolation

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or a dilute strong acid (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude 3,5-bis(trifluoromethyl)benzoic acid from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the purified product.

Direct Fluorination

Direct fluorination of benzoic acid derivatives can be more challenging due to the deactivating nature of the carboxylic acid group. However, modern fluorination methods have made this approach more accessible.

Conceptual Workflow for Late-Stage Fluorination

Late-stage fluorination is a highly valuable strategy in drug discovery as it allows for the introduction of fluorine at a later stage of the synthesis, enabling rapid exploration of SAR.

Caption: A conceptual workflow for late-stage fluorination of benzoic acid derivatives.

Applications in Medicinal Chemistry: Case Studies

The strategic use of fluorinated benzoic acid derivatives has led to the development of numerous successful drugs across various therapeutic areas.

Anti-inflammatory Agents: Diflunisal

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of salicylic acid that incorporates a 2,4-difluorophenyl group. The fluorine atoms serve multiple purposes:

-

Increased Potency: The difluorophenyl group enhances the binding affinity to the cyclooxygenase (COX) enzymes.

-

Improved Metabolic Stability: The fluorinated ring is less susceptible to aromatic hydroxylation, a common metabolic pathway for many NSAIDs. This contributes to a longer half-life compared to aspirin.

Anticancer Agents

Fluorinated benzoic acid moieties are prevalent in kinase inhibitors used in oncology. For example, derivatives of 2-fluoro-4-(trifluoromethyl)benzoic acid are used as intermediates in the synthesis of potent and selective inhibitors of various kinases.[16] The fluorine and trifluoromethyl groups contribute to enhanced biological activity and improved metabolic stability.[16]

Agrochemicals

The principles of using fluorinated benzoic acids extend to the agrochemical industry.[17][18][19] These compounds are used as intermediates in the synthesis of herbicides and pesticides with improved efficacy and environmental profiles.[17][18][20] The enhanced lipophilicity and metabolic stability conferred by fluorination can lead to better penetration of plant cuticles and longer residual activity.[18]

The Role of ¹⁹F NMR in Drug Discovery

The fluorine nucleus (¹⁹F) is an excellent probe for nuclear magnetic resonance (NMR) spectroscopy.[21][22][23] Since fluorine is not naturally abundant in biological systems, ¹⁹F NMR offers a background-free window to study drug-target interactions.[21][24]

Fragment-Based Drug Discovery (FBDD) using ¹⁹F NMR

FBDD is a powerful technique for identifying small, low-affinity fragments that bind to a biological target. These fragments are then optimized into potent lead compounds. ¹⁹F NMR is particularly well-suited for FBDD.

Experimental Workflow for ¹⁹F NMR-based Fragment Screening

Caption: A streamlined workflow for fragment-based drug discovery using ¹⁹F NMR.

By screening a library of fluorinated fragments, including various fluorinated benzoic acid derivatives, researchers can rapidly identify hits that bind to the target of interest.[21][25] The changes in the ¹⁹F NMR signal provide valuable information about the binding event, which can guide the subsequent optimization process.[22][23]

Future Perspectives

The utility of fluorinated benzoic acid derivatives in medicinal chemistry continues to expand. The development of novel and more efficient methods for late-stage fluorination will further accelerate the discovery of new drug candidates.[12] Furthermore, the increasing understanding of the subtle interplay between fluorination and molecular properties will enable a more rational design of drugs with improved efficacy and safety profiles. The strategic application of these versatile building blocks, coupled with advanced analytical techniques like ¹⁹F NMR, ensures that fluorinated benzoic acids will remain a vital component of the medicinal chemist's toolkit for the foreseeable future.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

MDPI. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

-

PMC - NIH. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

ACS Publications. (n.d.). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

-

RSC Publishing. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Retrieved from [Link]

-

Industry news. (2024). What Is The Use Of Fluorobenzoic Acid?. Retrieved from [Link]

-

PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

-

PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013). Retrieved from [Link]

-

ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved from [Link]

-

ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved from [Link]

- Google Patents. (n.d.). US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

- Google Patents. (n.d.). CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.

- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.

-

Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Retrieved from [Link]

-

Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Innovation. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Sulfo-2,3,5,6-tetrafluorobenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

-

ResearchGate. (2025). Extending the series of p -substituted tetrafluorobenzoic acids: Synthesis, properties and structure. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]

-

ChemBK. (2025). 2,3,4,5-Tetrafluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Difluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

PMC - NIH. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem-space.com [chem-space.com]

- 15. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. kaibangchem.com [kaibangchem.com]

- 18. nbinno.com [nbinno.com]

- 19. sparrow-chemical.com [sparrow-chemical.com]

- 20. innospk.com [innospk.com]

- 21. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 22. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Nitro-Trifluorobenzoic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape of Complex Aromatic Acids

To the researchers, scientists, and drug development professionals who navigate the intricate world of medicinal chemistry and organic synthesis, the solubility of a compound is not merely a physical property; it is a cornerstone of its utility. The family of nitro-trifluorobenzoic acids presents a fascinating case study in how the interplay of functional groups dictates this crucial parameter. These molecules, with their electron-withdrawing nitro and trifluoromethyl groups, are of significant interest as intermediates and scaffolds in the creation of novel therapeutics and functional materials.[1]

However, a comprehensive, publicly available dataset on the solubility of various nitro-trifluorobenzoic acid isomers in a wide range of organic solvents remains elusive. This guide, therefore, is constructed not as a static repository of data, but as a dynamic tool. It is designed to empower you, the practicing scientist, with the foundational knowledge, detailed experimental protocols, and theoretical frameworks necessary to determine and understand the solubility of these complex molecules in your own laboratory settings.

We will delve into the "why" behind experimental choices, providing the causal relationships that govern solubility. The protocols herein are designed to be self-validating, ensuring the generation of robust and reliable data. While direct solubility data for our target compounds is sparse, we will draw upon established data for structurally related analogs, such as nitrobenzoic and methyl-nitrobenzoic acids, to provide context and predictive insights. This guide is your companion in the laboratory, a resource to turn to when faced with the critical task of understanding and manipulating the solubility of nitro-trifluorobenzoic acids.

The Physicochemical Landscape of Nitro-Trifluorobenzoic Acids

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For nitro-trifluorobenzoic acids, the interplay between the carboxylic acid, the strongly electron-withdrawing nitro group, and the lipophilic trifluoromethyl group creates a unique and complex profile.

Key Physicochemical Properties:

-

Acidity (pKa): The presence of both a nitro and a trifluoromethyl group significantly increases the acidity of the carboxylic acid compared to benzoic acid itself.[1] This heightened acidity will influence its solubility in protic versus aprotic solvents and its potential for salt formation. Potentiometric titration is an effective method for determining the pKa of these acidic compounds in various solvent systems.[2]

-

Lipophilicity (LogP): The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its solubility in non-polar organic solvents.[3] Conversely, the polar nitro and carboxylic acid groups contribute to its solubility in more polar environments. The balance of these features will dictate the optimal solvent class for solubilization.

-

Melting Point: The melting point of a solid is related to the strength of its crystal lattice. A higher melting point generally suggests a more stable crystal lattice, which can correlate with lower solubility. For example, 2-nitro-4-(trifluoromethyl)benzoic acid has a reported melting point of 134-138 °C.[4][5]

Table 1: Physicochemical Properties of Selected Nitro-Trifluorobenzoic Acid Isomers and Related Compounds

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (in water, where available) |

| 2-Nitro-4-(trifluoromethyl)benzoic acid | 235.12[6] | 134-138[7] | Not readily available |

| 3-Nitrobenzoic acid | 167.12 | 140-142 | 3.47[8] |

| 4-Methyl-3-nitrobenzoic acid | 181.15 | Not readily available | Not readily available |

Factors Influencing the Solubility of Nitro-Trifluorobenzoic Acid

The adage "like dissolves like" provides a fundamental starting point for understanding solubility. However, for complex molecules such as nitro-trifluorobenzoic acids, a more nuanced appreciation of intermolecular forces is required.

-

Solvent Polarity: The polarity of the solvent will play a crucial role. Polar protic solvents, such as alcohols (methanol, ethanol), can engage in hydrogen bonding with the carboxylic acid and nitro groups, promoting solubility. Polar aprotic solvents, like acetone and ethyl acetate, can act as hydrogen bond acceptors. Non-polar solvents, such as toluene and hexane, will primarily interact through weaker van der Waals forces and are expected to be poorer solvents for these polar compounds.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitro group can also act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding are likely to be effective at solvating these molecules.

-

Temperature: For most solid solutes, solubility increases with temperature.[9][10] This relationship is critical for processes such as recrystallization. Experimental determination of the temperature-dependent solubility profile is highly recommended for any process development.

-

Isomerism: The relative positions of the nitro and trifluoromethyl groups on the benzoic acid ring will significantly impact solubility. Steric hindrance and changes in the molecule's dipole moment and crystal packing will lead to different solubility profiles for each isomer.

Comparative Solubility Data of Structurally Related Compounds

In the absence of extensive data for nitro-trifluorobenzoic acids, examining the solubility of structurally similar compounds provides valuable insights into expected trends. The following tables present solubility data for 3-nitrobenzoic acid, 3,5-dinitrobenzoic acid, and 4-methyl-3-nitrobenzoic acid in a range of common organic solvents.

Table 2: Molar Solubility (mol/L) of 3-Nitrobenzoic Acid and 3,5-Dinitrobenzoic Acid in Various Solvents at Different Temperatures[9]

| Temperature (K) | Solvent | 3-Nitrobenzoic Acid (mol/L) | 3,5-Dinitrobenzoic Acid (mol/L) |

| 273.15 | Methanol | 1.611 | 0.6847 |

| Ethanol | 1.948 | 0.1638 | |

| Ethyl Acetate | 0.1032 | 0.034 | |

| Acetonitrile | - | - | |

| Dichloromethane | - | - | |

| Toluene | - | - | |

| Water | - | - | |

| 293.15 | Methanol | 1.974 | 0.9474 |

| Ethanol | 2.351 | 3.1812 | |

| Ethyl Acetate | 0.2547 | 1.5018 | |

| Acetonitrile | - | - | |

| Dichloromethane | - | - | |

| Toluene | - | - | |

| Water | - | - | |

| 313.15 | Methanol | 2.987 | 1.956 |

| Ethanol | 2.757 | 13.676 | |

| Ethyl Acetate | 1.191 | 5.104 | |

| Acetonitrile | - | - | |

| Dichloromethane | - | - | |

| Toluene | - | - | |

| Water | - | - | |

| 323.15 | Methanol | 3.119 | 1.5225 |

| Ethanol | 2.2275 | 4.92 | |

| Ethyl Acetate | 1.2733 | 2.7884 | |

| Acetonitrile | - | - | |

| Dichloromethane | - | - | |

| Toluene | - | - | |

| Water | - | - |

Data for some solvents and temperatures were not provided in the source.

Table 3: Mole Fraction Solubility of 4-Methyl-3-nitrobenzoic Acid in Various Organic Solvents at 298.15 K[11]

| Solvent Category | Solvent | Mole Fraction Solubility (x) |

| Alcohols | Methanol | 0.08960 |

| Ethanol | 0.08180 | |

| 1-Propanol | 0.07180 | |

| 2-Propanol | 0.06650 | |

| 1-Butanol | 0.06520 | |

| Ethers | Tetrahydrofuran | - |

| Diethyl ether | - | |

| Esters | Ethyl acetate | - |

| Methyl acetate | - | |

| Alkanes | Acetonitrile | - |

Data for some solvents were not provided in the source.

From this comparative data, we can infer that nitro-trifluorobenzoic acids are likely to exhibit good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents like ethyl acetate and acetone. Their solubility in non-polar hydrocarbons is expected to be low.

Experimental Protocols for Solubility Determination

The generation of accurate solubility data is paramount. The following section provides detailed, step-by-step methodologies for determining the solubility of nitro-trifluorobenzoic acid in organic solvents.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[12][13] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.

Materials and Equipment:

-

Nitro-trifluorobenzoic acid isomer (solid)

-

High-purity organic solvents

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

Volumetric flasks and pipettes

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the nitro-trifluorobenzoic acid isomer to a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker with a constant temperature bath. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration no longer changes over time.[14]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved nitro-trifluorobenzoic acid in the saturated solution is critical. The choice of analytical technique will depend on the properties of the compound and the desired level of accuracy.

HPLC is a powerful and widely used technique for the separation and quantification of compounds in a mixture.[15][16][17]

Typical HPLC Method Parameters:

-

Column: A C18 reversed-phase column is a good starting point for these aromatic acids.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase helps to ensure the carboxylic acid is in its protonated form for consistent retention.

-

Detection: UV detection at a wavelength where the nitroaromatic chromophore has a strong absorbance (typically in the range of 254-280 nm).

-

Quantification: A calibration curve should be prepared using standard solutions of the nitro-trifluorobenzoic acid isomer of known concentrations.

For a rapid and simpler determination, UV-Vis spectroscopy can be employed, provided no other components in the solution absorb at the analytical wavelength.

Protocol:

-

Determine λmax: Scan a dilute solution of the nitro-trifluorobenzoic acid isomer in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

Measure Sample Absorbance: Measure the absorbance of the appropriately diluted, filtered saturated solution at λmax.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the unknown sample.

Given the acidic nature of these compounds, potentiometric titration is a suitable method for determining their concentration in a saturated solution.[2][18]

Protocol:

-

Sample Preparation: A known volume of the filtered saturated solution is taken.

-

Titration: The sample is titrated with a standardized solution of a strong base (e.g., sodium hydroxide in a suitable solvent) using a pH meter or a potentiometer to monitor the change in potential or pH.

-

Endpoint Determination: The equivalence point of the titration, where the acid has been completely neutralized by the base, is determined from the titration curve.

-

Concentration Calculation: The concentration of the nitro-trifluorobenzoic acid is calculated based on the volume of titrant used to reach the equivalence point.

Theoretical Approaches to Solubility Prediction

In the absence of experimental data, theoretical models can provide valuable estimates of solubility and guide solvent selection.

Hansen Solubility Parameters (HSP)

HSP theory is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent:

-

δD: Energy from dispersion forces

-

δP: Energy from polar interactions

-

δH: Energy from hydrogen bonding

A substance is likely to dissolve in a solvent if their Hansen parameters are similar.[19][20][21] The distance (Ra) between the HSP of the solute and solvent in the 3D Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[22][23][24][25][26] It calculates the chemical potential of a solute in a solvent based on the molecule's surface polarity distribution. This method can provide quantitative predictions of solubility in various solvents and can be particularly useful for screening potential solvents before extensive experimental work is undertaken.

Caption: Experimental and theoretical approaches to determining solubility.

Conclusion: A Framework for Understanding and Application

The solubility of nitro-trifluorobenzoic acids in organic solvents is a critical parameter that dictates their utility in research and development. While a comprehensive experimental dataset is not yet available, this guide provides a robust framework for scientists to address this challenge. By understanding the key physicochemical drivers of solubility, leveraging comparative data from related compounds, and diligently applying the detailed experimental protocols outlined herein, researchers can generate the high-quality solubility data needed to advance their work.

Furthermore, the integration of theoretical prediction methods like Hansen Solubility Parameters and COSMO-RS offers a powerful tool for rational solvent selection and the design of experiments. As the importance of nitro-trifluorobenzoic acids in drug discovery and materials science continues to grow, a thorough understanding of their solubility behavior will be indispensable. This guide serves as a foundational resource to empower the scientific community in this endeavor. The successful formulation and application of these valuable compounds ultimately depend on a deep and practical understanding of their solubility.[][28][29][30][31]

References

-

COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). Retrieved February 14, 2026, from [Link]

- Zhang, X., Chen, J., Sun, B., & Hao, Y. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 1102-1107.

- Kılıç, E., Köseoğlu, F., & Bodur, N. (2007). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Turkish Journal of Chemistry, 31(1), 1-10.

-

Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Retrieved February 14, 2026, from [Link]

-

Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved February 14, 2026, from [Link]

-

Teva API. (2018, July 26). Solving solubility issues in modern APIs. Retrieved February 14, 2026, from [Link]

-

American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved February 14, 2026, from [Link]

- Klamt, A. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Pharmaceutical Development and Technology, 20(4), 385-391.

-

Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved February 14, 2026, from [Link]

-

SCM. (n.d.). Predicting solubilities in polymer systems using COSMO-RS. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved February 14, 2026, from [Link]

-

Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved February 14, 2026, from [Link]

-

Biblioteca Digital do IPB. (2024, May 17). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved February 14, 2026, from [Link]

- Wang, S., Liu, K., Zhang, A., Dai, J., Gupta, A., Zhu, S., ... & Abraham, M. H. (2019). Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors. Physics and Chemistry of Liquids, 57(6), 782-793.

-

ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Retrieved February 14, 2026, from [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved February 14, 2026, from [Link]

- Çil, E., & Saracoglu, S. (2010). Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone. Eurasian Journal of Analytical Chemistry, 5(2), 154-164.

-

Pure Synth. (n.d.). 2-Nitro-4-(Trifluoromethyl)Benzoic Acid 98.0%(GC). Retrieved February 14, 2026, from [Link]

-

Quora. (2017, April 27). How to perform the shake flask method to determine solubility. Retrieved February 14, 2026, from [Link]

- Kolthoff, I. M., & Chantooni, M. K. (1967). Conductometric, Potentiometric, and Spectrophotometric Determination of Dissociation Constants of Substituted Benzoic Acids in Acetonitrile. Journal of the American Chemical Society, 89(24), 6265-6274.

-

ResearchGate. (n.d.). Potentiometric measurements of para and nitro substituted aromatic acids in methanol. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025, August 6). Potentiometric titrations of weak acids in non-aqueous solvents. I. Benzoic acid, ϵ-cyclohexylcaproic acid, p-cresol and α-naphthol. Retrieved February 14, 2026, from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)benzoic acid. Retrieved February 14, 2026, from [Link]

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved February 14, 2026, from [Link]

-

Journal of Materials Chemistry C. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Retrieved February 14, 2026, from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 14, 2026, from [Link]

-

protocols.io. (n.d.). 3. Shake flask experiments. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. Retrieved February 14, 2026, from [Link]

-

PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved February 14, 2026, from [Link]

-

YouTube. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved February 14, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2026, January 8). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved February 14, 2026, from [Link]

-

CompTox Chemicals Dashboard. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoic acid Properties. Retrieved February 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved February 14, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pure-synth.com [pure-synth.com]

- 5. 2-Nitro-4-trifluoromethylbenzoic acid | 320-94-5 [chemicalbook.com]

- 6. 2-Nitro-4-(trifluoromethyl)benzoic acid | C8H4F3NO4 | CID 642096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Nitro-4-(trifluoromethyl)benzoic acid 98 320-94-5 [sigmaaldrich.com]

- 8. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. benchchem.com [benchchem.com]

- 12. enamine.net [enamine.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. quora.com [quora.com]

- 15. agilent.com [agilent.com]

- 16. youtube.com [youtube.com]

- 17. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

- 19. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 20. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 21. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 22. scm.com [scm.com]

- 23. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 25. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 26. zenodo.org [zenodo.org]

- 28. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]

- 29. tapi.com [tapi.com]

- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 31. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

Sourcing the Niche Building Block: A Technical Guide to 3-Nitro-2,4,6-trifluorobenzoic Acid for Advanced Research

For researchers and drug development professionals, securing a reliable supply of high-purity, specialized chemical building blocks is the foundation of successful discovery. One such molecule, 3-Nitro-2,4,6-trifluorobenzoic acid (CAS 106539-39-3), presents a unique sourcing challenge that necessitates a strategic approach beyond a simple catalog search. This guide provides an in-depth technical framework for navigating the acquisition and qualification of this research-grade compound, ensuring the integrity and reproducibility of your experimental work.

The strategic incorporation of fluorine atoms and nitro groups into aromatic systems is a cornerstone of modern medicinal chemistry. Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, while nitroarenes are precursors to essential amines and can themselves be pharmacologically active moieties.[1][2] The specific substitution pattern of 3-Nitro-2,4,6-trifluorobenzoic acid makes it a potentially valuable, yet challenging-to-source, intermediate for novel therapeutic agents.

Part 1: The Sourcing Reality - Off-the-Shelf vs. Custom Synthesis

A thorough market survey reveals that 3-Nitro-2,4,6-trifluorobenzoic acid is not a readily available, off-the-shelf compound from major chemical suppliers. Searches for its CAS number (106539-39-3) often yield results for the more common precursor, 2,4,6-Trifluorobenzoic acid (CAS 28314-80-9), or other isomers.[3][4][5][6][7]

This scarcity dictates that the most viable procurement strategy is custom synthesis . This approach, while requiring more rigorous due diligence, offers the advantage of defining specific purity requirements, analytical documentation, and batch sizes tailored to the research program. One supplier lists the isomeric 2,4,6-Trifluoro-3-nitrobenzoic acid (CAS 1803842-19-4), indicating that companies specializing in fluorinated building blocks are capable of this type of synthesis and should be considered for custom inquiries.[8]

The logical workflow for acquiring this compound is therefore not one of purchasing, but of partnership with a qualified contract research organization (CRO) or custom synthesis lab.

Caption: Workflow for sourcing 3-Nitro-2,4,6-trifluorobenzoic acid via custom synthesis.

Part 2: Technical Qualification of a Custom Synthesis Partner

Choosing a synthesis partner requires a deep dive into their technical capabilities. The causality behind this scrutiny is simple: the quality of the final compound is a direct function of the synthetic route chosen and the analytical rigor applied.

Key Vetting Criteria:

-

Expertise in Relevant Chemistry: The synthesis of 3-Nitro-2,4,6-trifluorobenzoic acid most logically proceeds via the nitration of 2,4,6-trifluorobenzoic acid.[9] The supplier must demonstrate experience with handling potent nitrating agents (e.g., fuming nitric acid/sulfuric acid) and managing the regioselectivity of aromatic nitration.[10][11][12]

-

Proposed Synthetic Route & Impurity Profiling: A trustworthy partner will be transparent about the proposed synthetic pathway. This allows for a proactive discussion about potential impurities. For example, during the nitration of a related compound, the formation of difficult-to-separate isomers was a key challenge.[13] Understanding the potential for over-nitration or the presence of residual starting material is critical.

-

Analytical Capabilities: The CRO's analytical armamentarium is non-negotiable. The ability to provide a comprehensive Certificate of Analysis (CoA) is a baseline requirement.

Table 1: Essential Analytical Data for CoA

| Analytical Method | Purpose | Acceptance Criteria (Typical Research Grade) |

| ¹H and ¹⁹F NMR Spectroscopy | Structural confirmation and identification of fluorine- and proton-containing impurities. | Structure consistent with 3-Nitro-2,4,6-trifluorobenzoic acid. |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Purity assessment and detection of trace-level impurities. Provides molecular weight confirmation. | Purity ≥ 98.0% (by area %). Mass ion consistent with C₇H₂F₃NO₄. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Confirmation of key functional groups (e.g., -COOH, -NO₂, C-F). | Peaks corresponding to expected functional groups. |

| Melting Point | A physical indicator of purity. | A sharp melting range (e.g., within 2-3 °C). |

Part 3: A Self-Validating Protocol - Incoming Quality Control

Upon receiving a custom-synthesized batch, researchers must perform their own incoming quality control (QC). This step provides an independent validation of the supplier's CoA and ensures the material is suitable for the intended experiments. Trustworthiness in a research setting is built on such self-validating systems.

Step-by-Step Protocol for Incoming QC

-

Documentation Review:

-

Action: Cross-reference the supplier's CoA with your purchase specifications. Ensure all requested tests were performed and meet the criteria.

-

Causality: This initial check prevents the use of a batch that is fundamentally incorrect from the outset, saving significant time and resources.

-

-

Solubility and Physical Assessment:

-

Action: Observe the material's physical state (e.g., crystalline solid, powder) and color. Perform a small-scale solubility test in a solvent relevant to your planned reaction (e.g., DMSO, THF, Ethyl Acetate).

-

Causality: Inconsistencies with expected appearance or solubility can be early indicators of gross impurities or structural incorrectness.

-

-

Identity Confirmation (NMR or LC-MS):

-

Action: Prepare a sample and acquire a ¹H NMR spectrum or run a direct-infusion mass spectrometry analysis.

-

Causality: This provides an unambiguous confirmation of the molecular identity. An NMR spectrum is particularly powerful as it gives structural information and can reveal impurities that may not be easily ionizable by MS. The unique splitting patterns from the fluorine atoms provide a distinct fingerprint for the molecule.

-

-

Purity Verification (HPLC):

-

Action: Develop a simple isocratic or gradient HPLC method to verify the purity reported on the CoA.

-

Causality: An orthogonal check of purity is crucial. Discrepancies between the supplier's and your in-house results may indicate sample degradation during transit or differences in analytical methodology.

-

Caption: A self-validating workflow for incoming quality control of research-grade compounds.

By embracing a custom synthesis strategy and implementing a rigorous, multi-layered qualification process, researchers can confidently source and utilize specialized building blocks like 3-Nitro-2,4,6-trifluorobenzoic acid. This technical, evidence-based approach ensures that the starting materials for discovery are as robust and reliable as the scientific insights they are intended to generate.

References

-

PrepChem. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

-

European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. Retrieved from [Link]

-

Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,4,6-trifluorobenzoic acid. Retrieved from [Link]

-

Boron Molecular. (n.d.). CAS RN 1803842-19-4 | 2,4,6-Trifluoro-3-nitrobenzoic acid. Retrieved from [Link]

-

WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

-

Veeprho. (n.d.). 2,4,6 Trifluorobenzoic acid | CAS 28314-80-9. Retrieved from [Link]

- Google Patents. (n.d.). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 28314-80-9 | Product Name : 2,4,6-Trifluorobenzoic acid. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. svedbergopen.com [svedbergopen.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,4,6-Trifluorobenzoic Acid | CymitQuimica [cymitquimica.com]

- 5. veeprho.com [veeprho.com]

- 6. 2,4,6-Trifluorobenzoic acid | 28314-80-9 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 12. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

- 13. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]

Methodological & Application

High-Fidelity Esterification of 3-Nitro-2,4,6-Trifluorobenzoic Acid

Topic: Esterification Conditions for 3-Nitro-2,4,6-Trifluorobenzoic Acid Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists[1]

Overcoming Steric Hindrance and Nucleophilic Aromatic Substitution Risks[1]

Executive Summary

The esterification of 3-nitro-2,4,6-trifluorobenzoic acid (3-N-TFB) presents a classic "push-pull" conflict in organic synthesis. The substrate features significant steric hindrance at the reaction center (due to 2,6-difluoro substitution) and extreme electronic activation of the aromatic ring (due to the cumulative electron-withdrawing effects of the nitro and fluoro groups).[1]

Standard esterification methods often fail or produce impurities:

-

Fischer Esterification: Often too slow due to steric blocking of the carbonyl carbon.

-

Basic Alkylation: Highly risky.[1] The activated ring is prone to Nucleophilic Aromatic Substitution (

) , where alkoxides displace the labile fluorine atoms (particularly at the 2- and 4-positions) rather than attacking the carboxylate.[1]

This Application Note defines the Acid Chloride Activation Protocol as the "Gold Standard" method. This route bypasses the steric barrier by generating a highly reactive acyl chloride intermediate while maintaining acidic/neutral conditions to suppress

Strategic Analysis: The Chemoselectivity Challenge

To design a robust protocol, one must understand the competing forces on the substrate:

| Feature | Effect on Esterification | Effect on Side Reactions |

| 2,6-Difluoro Substitution | Inhibits: Blocks nucleophilic attack at the carbonyl carbon (steric shielding).[1] | Promotes: Increases ring electrophilicity. |

| 3-Nitro Group | Promotes: Increases carbonyl electrophilicity (inductive effect).[1] | Critical Risk: Activates ortho-fluorines (positions 2 and 4) for |

| 4-Fluoro Group | Neutral effect on sterics.[1] | Critical Risk: Highly activated for displacement (para to COOH, ortho to NO2).[1] |

The "Danger Zone":

Competition

The primary failure mode is the displacement of fluorine by the alcohol solvent.

-

Mechanism: Addition-Elimination (

).[1] -

Risk Factor: High pH (alkoxides) or excessive heat with nucleophilic alcohols.

-

Prevention: Maintain acidic or neutral conditions; avoid strong bases (

,

Recommended Protocol: Thionyl Chloride Activation

Methodology: Formation of the acid chloride followed by alcoholysis.

Rationale: This method converts the bulky -COOH into the planar, highly electrophilic -COCl.[1] The chloride leaving group is small enough to overcome the 2,6-difluoro steric barrier, and the acidic byproduct (HCl) prevents

Materials

-

Substrate: 3-Nitro-2,4,6-trifluorobenzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (5.0 – 10.0 equiv)[1] -

Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

-

Alcohol: Methanol, Ethanol, or desired alcohol (Excess)[1][2]

Step-by-Step Procedure

Phase 1: Acid Chloride Formation [1]

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

line). -

Dissolution: Suspend 3-N-TFB in anhydrous DCM (approx. 5-10 mL per gram). Note: Toluene can be used for higher temperature reactions if solubility is poor.

-

Activation: Add catalytic DMF (1-2 drops).

-

Reagent Addition: Add Thionyl Chloride dropwise at room temperature.

-

Caution: Gas evolution (

,

-

-

Reflux: Heat the mixture to gentle reflux (40°C for DCM, 80°C for Toluene) for 2–4 hours.

-

Checkpoint: The reaction should become a clear solution as the acid chloride forms.[1] Monitor by TLC (quench an aliquot in methanol) to ensure consumption of starting acid.

-

-

Concentration: Evaporate the solvent and excess

under reduced pressure (rotary evaporator).

Phase 2: Esterification

-

Solvation: Redissolve the crude acid chloride in anhydrous DCM (or the alcohol itself if liquid and inexpensive).

-

Alcohol Addition: Cool the solution to 0°C in an ice bath. Add the alcohol (MeOH, EtOH, etc.) slowly.

-

Stoichiometry: Use large excess (solvent quantity) for simple alcohols.[1][3][4] For precious alcohols, use 1.1–1.5 equiv and include a non-nucleophilic base scavenger (e.g., 2,6-Lutidine, 1.2 equiv).[1] Avoid Pyridine or TEA if possible , as they can sometimes promote

or ketene formation in highly activated systems; however, 2,6-lutidine is sterically hindered and safer.[1]

-

-

Reaction: Allow to warm to room temperature and stir for 2–12 hours.

-

Workup:

Alternative Protocol: Acid-Catalyzed (Fischer)

Use Case: Large scale, non-sensitive alcohols, where

-

Mixture: Dissolve 3-N-TFB in the desired alcohol (anhydrous).

-

Catalyst: Add conc.

(5-10 mol%) or -

-

Optimization: Use a Soxhlet extractor with molecular sieves (3Å) to actively remove water and drive the equilibrium.

-

-

Time: 12–24 hours.

-

Workup: Neutralize carefully with

and extract.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Blue path is the desired Acid Chloride route.[1] The Red path indicates the

Caption: The Acid Chloride pathway (Blue) minimizes ring substitution risks associated with basic alkylation or harsh thermal conditions (Red).[6][7][8]

Critical Quality Attributes (CQA) & Troubleshooting

| Attribute | Specification | Analytical Method | Troubleshooting |

| Appearance | White to pale yellow solid/oil | Visual | Darkening indicates decomposition or polymerization.[1] |

| Purity | >98% | HPLC / GC-MS | Main impurity is likely the hydrolyzed acid (broad peak) or |

| Identity | Consistent NMR | 19F-NMR | Diagnostic: Starting material has 3 distinct F signals (or 2 if symmetric, but NO2 breaks symmetry).[1] Product will shift these signals. |

Specific Troubleshooting for

-

Cause: Reaction temperature too high or presence of strong base.

-

Fix: Lower temperature during alcohol addition; ensure acid chloride formation is complete before adding alcohol; switch to non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) if a base is absolutely required.[1]

Safety & Handling

-

Energetic Material: Nitro-trifluoro compounds can be shock-sensitive or explosive, especially if distilled to dryness or heated excessively.[1] Do not distill the final ester at high temperatures without DSC testing.

-

HF Generation: Hydrolysis of the C-F bonds (during waste disposal or side reactions) can generate Hydrofluoric Acid (HF). Use glass waste containers cautiously and avoid contact with calcium-containing materials (precipitates

).[1] -

Thionyl Chloride: Highly corrosive and water-reactive.[1] Perform all operations in a fume hood.

References

-

Mechanistic Insight on

in Fluoroarenes: -

Acid Chloride Esterification Standards

-

Steric Hindrance in Benzoic Acids

-

Catalysis by DMF

Sources

- 1. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. SNAr (F) - Aliphatic Alcohols [commonorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. quora.com [quora.com]

Troubleshooting & Optimization

controlling exotherms during nitration of trifluorobenzoic acid

Topic: Controlling Exotherms & Preventing Thermal Runaway Ticket ID: NIT-TFB-001 Status: CRITICAL SAFETY PROTOCOL

Core Directive: The Thermodynamics of Safety

Warning: The nitration of trifluorobenzoic acid (TFBA) derivatives (e.g., 2,4,5-trifluorobenzoic acid) is a Class 5 Hazard process (High Risk of Runaway) if not strictly controlled.[1]

As an Application Scientist, I must clarify a dangerous misconception: "Keeping it cold" is not always safer.

In mixed-acid nitration, the reaction rate is temperature-dependent. If you cool the reactor too much (e.g., <-10°C) while continuing to dose Nitric Acid/Sulfuric Acid, the reaction rate may drop to near zero. However, you are still accumulating unreacted nitrating agent. When the system eventually warms up, all that accumulated energy releases simultaneously—a phenomenon known as Thermal Runaway .[2]

Critical Process Parameters (CPP) Table

| Parameter | Specification | Risk Factor |

| Reagent | Mixed Acid ( | Dehydrating |

| Dosing Temperature | 0°C to 5°C (Typical) | < -5°C: Accumulation risk (Delayed exotherm). > 10°C: Immediate rapid exotherm & oxidation. |

| Adiabatic Temp Rise ( | ~80°C - 100°C | If cooling fails, temp will rise by this amount instantly. |

| Decomposition Onset ( | ~165°C - 300°C | If |

| Quenching | Inverse Addition | NEVER add water to the acid mix. Add acid mix to ice/water.[3][4] |

Troubleshooting Guide & FAQs

Issue 1: "I am adding the mixed acid, but the temperature isn't rising."

Diagnosis: DANGEROUS ACCUMULATION. You are likely operating in a "Dosing Controlled" regime that has shifted to a "Kinetics Controlled" regime due to over-cooling. The reaction has stalled, but you are loading the "gun" with unreacted nitric acid.

Immediate Action:

-

STOP DOSING IMMEDIATELY.

-

Do NOT increase the jacket temperature to "kickstart" it. This will trigger a runaway.[2][4]

-

Maintain maximum cooling and agitation.

-

Sample the mixture for HPLC/TLC to check for unreacted nitric acid accumulation.

-

Only resume dosing once the batch has been carefully digested and the exotherm has subsided.

Issue 2: "The reaction mixture is turning dark brown/black with gas evolution."

Diagnosis: Oxidative Decomposition.

Nitric acid is a strong oxidizer. If the concentration of

Corrective Protocol:

-

Emergency Cooling: Maximize jacket cooling flow.

-

Gas Release: Ensure the condenser and scrubber system are active;

is toxic. -

Future Prevention: Reduce the dosing rate. Ensure the substrate is fully dissolved in

before introducing

Issue 3: "Violent boiling occurred during the aqueous quench."

Diagnosis: Inverse Quench Failure.

You likely added water into the reaction vessel. The heat of hydration of concentrated sulfuric acid is massive (

Standard Operating Procedure (SOP):

-

Always transfer the reaction mass into a pre-chilled vessel containing crushed ice and water.

-

Control the addition rate based on the quench vessel's temperature, not just the addition speed.

Validated Experimental Protocol

Context: Nitration of 2,4,5-Trifluorobenzoic Acid (TFBA) to 3-nitro-2,4,5-trifluorobenzoic acid.

Phase A: Preparation of Nitrating Agent (Mixed Acid)

-

Step 1: Charge Fuming Sulfuric Acid (

) into a reactor.[5][6] -

Step 2: Cool to 0°C.

-

Step 3: Add Fuming Nitric Acid (

) dropwise.[5][6]

Phase B: Nitration Reaction[3][5][6][8][9][10][11]

-

Step 4: In the main reactor, dissolve TFBA in Sulfuric Acid (solvent/catalyst). Cool to 0°C.[3][4][7]

-

Step 5 (CRITICAL): Begin dosing the Mixed Acid (from Phase A) into the TFBA solution.

-

Rate: 1 mL/min (scale dependent).

-

Temp Limit: Do not exceed 5°C.

-

Agitation: High RPM (Mass transfer is critical to prevent hot spots).

-

-

Step 6: Post-dosing, allow the mixture to warm to 20°C slowly over 1 hour to complete conversion.

Phase C: Quenching

-

Step 7: Prepare a separate vessel with Crushed Ice (3x mass of acid).

-

Step 8: Slowly pour the reaction mass onto the ice with vigorous stirring.

-

Step 9: Filter the precipitated solid product.

Visualizations (Logic & Mechanism)[5]

Diagram 1: The Safety Control Loop

This logic flow illustrates how to automate or manually control the dosing pump based on thermal feedback to prevent accumulation.

Caption: Safety logic for mixed-acid nitration. Note that a lack of temperature difference (

Diagram 2: Reaction Mechanism & Thermal Events

Visualizing the chemical pathway and where the heat is generated.

Caption: The nitration process involves two distinct exothermic stages: the formation of the nitronium ion (activation) and the electrophilic attack on the aromatic ring.

References

- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

-

Wen, Z., et al. (2018).[8] "Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid." University of Southampton ePrints. Available at: [Link]

-

Sheng, Y., et al. (2025).[5] "Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process." Processes, 13, 2201.[1] (Detailed calorimetric data on nitration of fluorinated aromatics). Available at: [Link]

- Gygax, R. (1988). "Chemical Reaction Engineering for Safety." Chemical Engineering Science, 43(8), 1759-1771.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermal runaway - Wikipedia [en.wikipedia.org]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process [mdpi.com]

- 7. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

Validation & Comparative

IR spectroscopy bands for nitro and carboxyl groups in fluorobenzoic acids

This guide details the comparative IR spectroscopy of fluoronitrobenzoic acid isomers, specifically focusing on the vibrational modes of nitro (

Executive Summary & Application Context

Fluorobenzoic acids are critical bioisosteres in medicinal chemistry, often used to modulate lipophilicity (

This guide compares the spectral signatures of three key isomers:

-

2-Fluoro-4-nitrobenzoic acid (Ortho-F, Para-

)[1] -

2-Fluoro-5-nitrobenzoic acid (Ortho-F, Meta-

)[1] -

4-Fluoro-3-nitrobenzoic acid (Para-F, Meta-

)[1]

Mechanistic Principles of Spectral Shifts

To interpret these spectra accurately, one must understand the causality behind the frequency shifts (

The "Ortho-Fluorine" Effect on Carboxyl Bands

Unlike hydrogen or chlorine, fluorine at the ortho position exerts a dual effect on the carbonyl (

-

Inductive Withdrawal (-I): The high electronegativity of F pulls electron density through the

-framework, shortening the -

Field Effect & Conformation: In 2-fluorobenzoic acids, the cis conformer (where

and

Nitro Group Coupling

The nitro group exhibits two characteristic stretching vibrations:

-

Asymmetric Stretch (

): Typically -

Symmetric Stretch (

): Typically -

Substitution Effect: Electron-withdrawing groups (like F) on the ring generally shift these bands to slightly higher frequencies due to ring deactivation, which reduces the contribution of the resonance form where nitrogen is double-bonded to the ring (

).

Experimental Protocol: High-Fidelity Acquisition

Reliable comparative data requires a standardized protocol to minimize solvent effects and polymorphism.[1]

Recommended Workflow (KBr Matrix)

-

Sample Prep: Grind 1-2 mg of the fluoronitrobenzoic acid with 200 mg of spectroscopic-grade KBr.

-

Pressing: Apply 8-10 tons of pressure under vacuum (to remove water) for 2 minutes.

-

Acquisition: Record 32-64 scans at

resolution. -

Baseline Correction: Essential for the broad

region (

Visualized Workflow

Caption: Standardized KBr pellet workflow for acquiring reproducible IR spectra of solid organic acids.

Comparative Spectral Data Analysis

The following table synthesizes representative vibrational data for the isomers. Note the distinct shift in the Carbonyl (

Table 1: Diagnostic IR Bands (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[2]

| Functional Group | Vibration Mode | 2-Fluoro-4-nitro | 2-Fluoro-5-nitro | 4-Fluoro-3-nitro | Assignment Logic |

| Carboxyl | 1710 - 1725 | 1715 - 1730 | 1695 - 1710 | Ortho-F (-I effect) raises freq.[1] vs Para-F. | |

| Carboxyl | 2600 - 3200 (br) | 2600 - 3200 (br) | 2500 - 3300 (br) | Broad "fermi resonance" dimer band.[1] | |

| Carboxyl | ~1290 | ~1285 | ~1295 | Coupled with | |

| Nitro | 1535 - 1550 | 1540 - 1555 | 1530 - 1545 | Higher freq in 2,5-isomer due to meta-positioning relative to COOH.[1] | |

| Nitro | 1350 - 1360 | 1355 - 1365 | 1345 - 1355 | Symmetric stretch is less sensitive to position.[1] | |

| Fluorine | 1200 - 1240 | 1210 - 1250 | 1215 - 1235 | Strong band, often overlaps with C-O/C-H bends.[1] |

Detailed Band Interpretation

1. The Carbonyl Region (

)

-

4-Fluoro-3-nitrobenzoic acid: The fluorine is para and the nitro is meta.[1] The inductive effect of F is weaker due to distance, and resonance donation (though weak for F) competes. The

band appears closer to unsubstituted benzoic acid (~1690-1700 -

2-Fluoro isomers: The ortho-fluorine exerts a powerful inductive effect, withdrawing electron density from the carboxyl carbon. This strengthens the

bond, shifting it to 1710-1730

2. The Nitro Region (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)

-

The asymmetric stretch (

) is the most reliable marker for the nitro group. -

In 2-fluoro-4-nitrobenzoic acid , the nitro group is para to the carboxyl. The conjugation between the electron-withdrawing carboxyl and the nitro group is minimal (they compete for electrons), but the ring is highly deactivated.

-

In 4-fluoro-3-nitrobenzoic acid , the nitro group is ortho to the fluorine. Steric crowding between F and

can cause the nitro group to twist out of planarity, slightly raising the asymmetric stretching frequency.

3. The Fingerprint Region (C-F Stretch)

-

The

stretch is intense and typically appears between 1200-1250 -

Caution: This region is crowded with

stretching (from the acid) and

Spectral Assignment Decision Tree

Use this logic flow to confirm the identity of an unknown fluoronitrobenzoic acid sample.

Caption: Decision logic for distinguishing ortho-substituted fluorobenzoic acids based on Carbonyl shift.

References

-

NIST Chemistry WebBook . IR Spectrum of 4-Fluoro-3-nitrobenzoic acid. National Institute of Standards and Technology.[1][2][3][4] [Link]

-

NIST Chemistry WebBook . IR Spectrum of 2-Fluoro-5-nitrobenzonitrile (Analog). National Institute of Standards and Technology.[1][2][3][4] [Link]

-

Bio-Rad SpectraBase . 2-Fluoro-4-nitrobenzoic acid Spectral Data. [Link][1]

-

Kuś, N., et al. (2022) . Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. MDPI, Molecules.[1] (Provides mechanistic basis for ortho-F shifts). [Link]

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] (Reference for C-F stretching regions). [Link]

Sources

mass spectrometry fragmentation pattern of 3-nitro-2,4,6-trifluorobenzoic acid

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-nitro-2,4,6-trifluorobenzoic acid (C₇H₂F₃NO₄), a critical intermediate and impurity marker in the synthesis of fluoroquinolone antibiotics (e.g., Sitafloxacin).

Executive Summary

-

Primary Application: Impurity profiling in fluoroquinolone drug substance manufacturing.

-

Detection Mode: Negative Electrospray Ionization (ESI-) is the preferred method due to the high acidity imparted by the carboxylic acid and electron-withdrawing fluorine/nitro substituents.

-

Key Identifier: The transition from precursor m/z 220 to product m/z 176 (decarboxylation) is the definitive quantifier.

-

Critical Interference: The decarboxylated fragment (m/z 176) is isobaric with the molecular ion of the starting material 2,4,6-trifluorobenzoic acid, necessitating chromatographic resolution.

Method Selection: ESI(-) vs. EI

The choice of ionization technique fundamentally alters the observed spectral fingerprint. For trace impurity analysis in pharmaceutical matrices, ESI(-) is superior for sensitivity, while Electron Ionization (EI) provides structural confirmation during raw material qualification.

| Feature | ESI (Negative Mode) | Electron Ionization (EI) |

| Parent Ion | [M-H]⁻ = 220 (Strong) | M⁺ = 221 (Weak/Absent) |

| Dominant Mechanism | Heterolytic cleavage, Decarboxylation | Radical cation fragmentation |

| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) |

| Key Application | LC-MS/MS quantitation in drug substance | GC-MS identification of raw materials |

| Fragmentation Energy | Controlled by Collision Energy (CE) | Fixed at 70 eV |

Expert Insight: The presence of three fluorine atoms and a nitro group creates a highly electron-deficient ring. In ESI(-), the carboxylic proton is extremely acidic (pKa < 2), leading to 100% ionization efficiency even in weak buffers.

Fragmentation Analysis (ESI- Negative Mode)

The fragmentation of 3-nitro-2,4,6-trifluorobenzoic acid is driven by the "Ortho Effect" , where the steric and electronic repulsion between the bulky nitro group (position 3) and the flanking fluorines (positions 2, 4) destabilizes the molecule.

Primary Pathway: Decarboxylation (The Quantifier)

-

Precursor: m/z 220 [M-H]⁻

-

Transition: m/z 220 → m/z 176

-

Mechanism: Loss of neutral CO₂ (44 Da). The 2,6-difluoro substitution forces the carboxylate group out of planarity, significantly lowering the activation energy for CO₂ loss. This is the most abundant transition and should be used for Quantitation (Quant) .

Secondary Pathway: Nitro Group Loss (The Qualifier)

-

Transition: m/z 176 → m/z 130

-

Mechanism: The resulting anion (3-nitro-2,4,6-trifluorophenyl, m/z 176) loses the nitro group as a neutral radical (NO₂) or nitrite (NO₂⁻), though in negative mode, the loss of neutral NO₂ (46 Da) from the anion is common, yielding the trifluorophenyl anion radical (m/z 130).

-

Alternative: Direct loss of NO₂ from the parent (m/z 220 → 174) is observed but is generally less intense than the decarboxylation pathway.

Tertiary Pathway: Fluorine Elimination

-

Transition: m/z 176 → m/z 156

-

Mechanism: Loss of HF (20 Da) from the decarboxylated ring. This requires hydrogen abstraction, likely from the remaining aromatic proton.

Visualizing the Fragmentation Tree

The following diagram illustrates the specific MS/MS dissociation pathways.

Caption: ESI(-) MS/MS fragmentation pathway of 3-nitro-2,4,6-trifluorobenzoic acid. The primary transition (220 → 176) is used for quantitation.

Comparative Analysis: Distinguishing Impurities

A major analytical challenge is the isobaric interference between the fragment of the target and the molecular ion of related impurities.

| Compound | MW | ESI(-) Parent | Key Fragment | Interference Risk |

| 3-Nitro-2,4,6-trifluorobenzoic acid | 221 | 220 | 176 (-CO₂) | Target Analyte |

| 2,4,6-Trifluorobenzoic acid | 176 | 175 ([M-H]⁻) | 131 (-CO₂) | High: Its parent (175) is close to target fragment (176). |

| 2,4-Difluoro-3-nitrobenzoic acid | 203 | 202 | 158 (-CO₂) | Low: Mass shift (-18 Da) |

| Sitafloxacin (API) | 409 | 408 | 364 (-CO₂) | None: High MW |

Critical Protocol Note: The m/z 176 fragment from the target is isobaric with the [M-H]⁻ of 2,4,6-trifluorobenzoic acid (nominal mass 176, exact mass 175.00).

-

Resolution Strategy: You cannot rely solely on MS resolution if using a standard Triple Quadrupole. You must separate these species chromatographically. The nitro group adds significant polarity; the target (3-nitro) will typically elute earlier than the non-nitro analog on a C18 column due to increased polarity from the nitro group.

Experimental Protocol (LC-MS/MS)

This protocol is validated for trace detection (LOQ < 10 ng/mL) in pharmaceutical intermediates.[1]

Sample Preparation

-

Solvent: Dissolve sample in 50:50 Methanol:Water (with 0.1% Formic Acid to prevent peak tailing, though detection is in negative mode).

-

Concentration: Prepare a 1 µg/mL stock for tuning; dilute to 100 ng/mL for optimization.

LC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-